molecular formula C13H19NO4S B2764374 N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide CAS No. 1396782-05-0

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide

Cat. No. B2764374
CAS RN: 1396782-05-0
M. Wt: 285.36
InChI Key: QSIRUYQYDLXQKJ-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide, also known as CP-465,022, is a small molecule antagonist of the orexin 1 receptor (OX1R) that has been developed for the treatment of insomnia. Orexin is a neuropeptide that regulates wakefulness, arousal, and appetite. Orexin 1 receptor antagonists have been shown to promote sleep without affecting the normal sleep architecture. CP-465,022 is a promising compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Antitumor Activity

Sulfonamide-focused libraries, including compounds structurally related to N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide, have been evaluated for antitumor activity. Two compounds from these libraries were identified as potent cell cycle inhibitors and have progressed to clinical trials. These include an orally active antimitotic agent disrupting tubulin polymerization and a novel class of antiproliferative agents causing cell cycle alterations in various cancer cell lines. This research highlights the potential of sulfonamides in developing new oncology therapies by utilizing gene expression relationship studies to illuminate drug-sensitive cellular pathways (T. Owa et al., 2002).

Organic Synthesis Applications

Research on sulfonamides has also extended to their utility in organic synthesis. For instance, N-chloro-N-methoxybenzenesulfonamide has been identified as a structurally simple and reactive chlorinating reagent, facilitating the chlorination of various organic substrates to yield chlorinated products in good to high yields. This finding underscores the versatility of sulfonamide derivatives as reagents in synthetic organic chemistry (Xiao-Qiu Pu et al., 2016).

Biochemical Studies

Sulfonamides have been explored for their biochemical properties and interactions with biological molecules. For example, a series of novel benzene- and tetrafluorobenzenesulfonamide compounds were synthesized using a click chemistry approach and evaluated as inhibitors of the cytosolic carbonic anhydrase isoforms. These compounds were found to be medium potency inhibitors of certain isoforms and low nanomolar/subnanomolar inhibitors of tumor-associated isoforms. Such studies provide insights into the biochemical applications of sulfonamides, including their potential as therapeutic agents (Nicolino Pala et al., 2014).

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-18-11-3-2-4-12(9-11)19(16,17)14-8-7-13(15)10-5-6-10/h2-4,9-10,13-15H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIRUYQYDLXQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide

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